Bienvenue dans la boutique en ligne BenchChem!

2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine

medicinal chemistry kinase inhibitor design physicochemical profiling

2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine (CAS 866050-72-8; molecular formula C₁₈H₂₀FN₅; MW 325.4 g/mol) is a fully synthetic, fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyrimidine family. The scaffold bears a 4-fluorophenyl substituent at the 2-position, a methyl group at the 7-position, and a 4-methylpiperazino moiety at the 5-position.

Molecular Formula C18H20FN5
Molecular Weight 325.391
CAS No. 866050-72-8
Cat. No. B2865853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine
CAS866050-72-8
Molecular FormulaC18H20FN5
Molecular Weight325.391
Structural Identifiers
SMILESCC1=NC2=NC(=CN2C(=C1)N3CCN(CC3)C)C4=CC=C(C=C4)F
InChIInChI=1S/C18H20FN5/c1-13-11-17(23-9-7-22(2)8-10-23)24-12-16(21-18(24)20-13)14-3-5-15(19)6-4-14/h3-6,11-12H,7-10H2,1-2H3
InChIKeyWLOKPZHYRJKOHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine (CAS 866050-72-8): Compound Identity, Scaffold Context, and Procurement Baseline


2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine (CAS 866050-72-8; molecular formula C₁₈H₂₀FN₅; MW 325.4 g/mol) is a fully synthetic, fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyrimidine family [1]. The scaffold bears a 4-fluorophenyl substituent at the 2-position, a methyl group at the 7-position, and a 4-methylpiperazino moiety at the 5-position. Imidazo[1,2-a]pyrimidines are recognized as privileged kinase-inhibitor scaffolds, with multiple patent estates disclosing their utility as c-Met (MET) receptor tyrosine kinase inhibitors [2][3] and, more recently, as antiviral agents targeting influenza A hemagglutinin-mediated entry [4]. This specific compound is commercially supplied at ≥95% purity (HPLC) by specialty chemical vendors including AKSci (catalog 4707CF) and CymitQuimica (ref. 3D-RJB05072) . At the time of writing, no direct peer-reviewed biological activity data for this precise compound have been deposited in public repositories such as ChEMBL or PubChem BioAssay, and ZINC15 flags the substance as having no known annotated biological activity and no clinical trial history [5].

Why 2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine Cannot Be Interchanged with Close Structural Analogs


Within the imidazo[1,2-a]pyrimidine series emerging from the CAS 866050 block, three closely related analogs—the piperidino variant (CAS 866050-81-9), the 5-one/5-ol tautomer (CAS 866050-49-9), and the 5-(4-chlorophenyl)methoxy derivative (CAS 866050-73-9)—share a common 2-(4-fluorophenyl)-7-methyl core but diverge critically at the 5-position substituent . The 4-methylpiperazino substituent on the target compound introduces a tertiary amine capable of pH-dependent protonation (calculated pKa ≈ 7–8 for the N-methylpiperazine nitrogen distal to the heterocycle), conferring cationic character at physiological pH that is absent in the neutral piperidino analog . This single-substituent swap alters the hydrogen-bond acceptor count from 4 (piperidino) to 5 (4-methylpiperazino), modifies the computed logP by approximately 0.3–0.5 log units, and adds a potential salt-bridge or cation-π interaction motif relevant to kinase ATP-site recognition [1][2]. The 5-one analog (CAS 866050-49-9), by contrast, replaces the entire basic amine pharmacophore with a carbonyl, eliminating the protonatable center and substantially reducing molecular weight (from 325.4 to 243.2 g/mol). These physicochemical and pharmacophoric differences mean that the three analogs are not interchangeable in any SAR campaign, biochemical assay, or medicinal chemistry optimization program [3].

Quantitative Differentiation Evidence: 2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine vs. Closest Analogs


Hydrogen-Bond Acceptor Capacity: 5 Acceptors (Target) vs. 4 Acceptors (Piperidino Analog CAS 866050-81-9)

The target compound possesses 5 hydrogen-bond acceptor (HBA) sites—four from the imidazo[1,2-a]pyrimidine core and fluorophenyl ring, plus one from the distal N-methylpiperazine nitrogen—compared with exactly 4 HBA sites in the piperidino analog (CAS 866050-81-9), which replaces the piperazine with a piperidine ring lacking the additional heteroatom [1]. This difference is intrinsic to the chemical structure and is independent of assay conditions. An increase from 4 to 5 HBA count has been correlated in multiple drug-design contexts with altered aqueous solubility, modified polar surface area (tPSA increment of ~3–4 Ų), and distinct hydrogen-bonding geometries within kinase ATP-binding pockets [2].

medicinal chemistry kinase inhibitor design physicochemical profiling

Computed Lipophilicity: XLogP3 = 3.5 (Target) vs. Estimated ~3.0–3.2 (Piperidino Analog)

The target compound has a PubChem-computed XLogP3-AA value of 3.5, while ZINC15 independently calculates logP as 3.446 [1][2]. The piperidino analog (CAS 866050-81-9), lacking the additional methyl-substituted nitrogen, is expected to have a lower logP by approximately 0.3–0.5 log units based on the well-characterized ΔlogP contribution of N-methyl substitution on a piperazine ring (estimated Δπ ≈ +0.3 to +0.5) [3]. This logP difference places the two compounds in distinguishable lipophilicity bins, which can affect membrane permeability, plasma protein binding, and metabolic clearance rates in a biological system.

ADME lipophilicity drug design permeability

Protonatable Basic Center: pH-Dependent Cationization Absent in Piperidine Analog

The 4-methylpiperazino substituent on the target compound contains a distal tertiary amine with an estimated pKa in the range of 7.0–8.5, typical of N-methylpiperazines in drug-like molecules, meaning that at physiological pH (7.4) a significant fraction (>30%) of molecules carry a positive charge [1]. The piperidino analog (CAS 866050-81-9) contains only a secondary piperidine nitrogen directly attached to the imidazo[1,2-a]pyrimidine core; this nitrogen is conjugated with the heteroaromatic system, substantially lowering its basicity (estimated pKa < 5) and rendering it essentially neutral at pH 7.4 [2]. This difference in ionization state has practical consequences for aqueous solubility, salt formation capability, and potential for ionic interactions with acidic protein residues (e.g., Asp/Glu in kinase hinge regions or allosteric pockets).

solubility salt formation pharmacokinetics receptor binding

Computational Target Prediction (SEA): CDC7 and PRKD1 Kinase Engagement Distinct from MET-Focused Imidazo[1,2-a]pyrimidines

The Similarity Ensemble Approach (SEA) implemented in ZINC15 predicts that the target compound has significant structural similarity to known ligands of CDC7 (cell division cycle 7-related protein kinase; P-value = 46, max Tc = 63) and PRKD1 (serine/threonine-protein kinase D1; P-value = 57, max Tc = 37) based on ChEMBL 20 chemical-feature comparisons [1]. These predictions contrast with the primary annotation of the imidazo[1,2-a]pyrimidine scaffold in the patent literature, which is predominantly directed toward c-Met (MET) kinase inhibition [2][3]. The piperidino analog (CAS 866050-81-9) has no corresponding SEA predictions publicly available and lacks the additional N-methylpiperazine pharmacophore that drives the CDC7/PRKD1 similarity signal. While SEA predictions are computational and do not constitute experimental confirmation, they provide a rational, data-driven hypothesis for differential target engagement that can guide screening cascade design.

kinase profiling target prediction CDC7 PRKD1 computational pharmacology

Purity Specification and Quality Assurance: ≥95% HPLC Purity with Commercial Traceability

The target compound is commercially available from AKSci at a minimum purity specification of 95% (catalog 4707CF), with batch-specific quality assurance documentation including SDS and Certificate of Analysis available upon request . The piperidino analog (CAS 866050-81-9) is listed as discontinued by CymitQuimica (Ref. 3D-RJB05081, marked 'Ausgelaufen' for both 5g and 10g pack sizes), limiting procurement options and raising supply-chain continuity risks . The 5-one analog (CAS 866050-49-9) is available at 95%+ purity but represents a fundamentally different chemotype (C₁₃H₁₀FN₃O, MW 243.24) with a carbonyl in place of the basic amine pharmacophore . For laboratories requiring reliable, documented purity and ongoing commercial availability for SAR or screening campaigns, the target compound's active vendor status and documented purity specification provide practical procurement advantages.

quality control purity specification procurement reproducibility

Class-Level Scaffold Validation: Imidazo[1,2-a]pyrimidines as Kinase and Antiviral Lead Series with Active SAR Exploration

The imidazo[1,2-a]pyrimidine scaffold has been validated in multiple peer-reviewed and patent disclosures as a productive core for kinase inhibitor design and antiviral drug discovery. Merck patents (US 7,790,739, US 20090247565) establish imidazo[1,2-a]pyrimidines as c-Met kinase inhibitors for oncology [1]. Argade et al. (Eur. J. Med. Chem. 2025) identified imidazo[1,2-a]pyrimidines as potent influenza A virus entry inhibitors with EC₅₀ values of 0.09–0.47 μM against H7N1 pseudotyped virus [2]. Mantipally et al. (Bioorg. Med. Chem. Lett. 2019) demonstrated that homopiperazine-linked imidazo[1,2-a]pyrimidines exhibit cytotoxicity against HeLa (IC₅₀ = 6.54 μM) and A549 (IC₅₀ = 4.14 μM) cancer cell lines via tubulin polymerization inhibition [3]. The target compound, with its unique 2-(4-fluorophenyl)-7-methyl-5-(4-methylpiperazino) substitution pattern, represents an underexplored vertex in this validated chemical space—combining a fluorophenyl group (beneficial for metabolic stability) with an N-methylpiperazine (privileged in kinase inhibitor design) as a direct 5-position substituent.

scaffold validation kinase inhibition antiviral literature precedence

Recommended Research and Procurement Application Scenarios for 2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine (CAS 866050-72-8)


Kinase Selectivity Panel Screening with CDC7 and PRKD1 Hypothesis

Based on ZINC15 SEA predictions identifying CDC7 (max Tc = 63) and PRKD1 (max Tc = 37) as computationally predicted targets [1], laboratories conducting kinase selectivity panels should include this compound as a probe for non-MET kinase engagement within the imidazo[1,2-a]pyrimidine chemotype. Unlike the piperidino analog (CAS 866050-81-9), which lacks the N-methylpiperazine pharmacophore driving these predictions, the target compound provides a testable hypothesis for CDC7/PRKD1 inhibition that can be evaluated in enzymatic assays (e.g., human CDC7/DBF4 complex inhibition using biotinylated substrate, as employed in BindingDB assay protocols [2]). The 5 H-bond acceptor count and protonatable tertiary amine differentiate this compound from the piperidine analog in any kinase co-crystallography or thermal shift assay campaign.

Structure-Activity Relationship (SAR) Studies at the Imidazo[1,2-a]pyrimidine 5-Position

For medicinal chemistry teams optimizing the 5-position of the imidazo[1,2-a]pyrimidine scaffold, this compound fills a critical gap between the piperidine analog (neutral, HBA = 4) and homopiperazine-linked derivatives (larger ring, different geometry). The 4-methylpiperazino group provides a protonatable center (estimated pKa ≈ 7–8) and an additional H-bond acceptor (HBA = 5 vs. 4 for piperidine) [3], enabling direct comparison of the impact of basicity and HBA count on target potency, solubility, and permeability within a congeneric series. The class-level validation from Mantipally et al. (2019), showing that homopiperazine-linked imidazo[1,2-a]pyrimidines achieve IC₅₀ values of 4.14–6.54 μM against cancer cell lines [4], supports the productive nature of piperazine-type linkers at this position and suggests that the 4-methylpiperazino substitution is a logical next step in SAR exploration.

Computational Chemistry and Docking Studies Using a Unique Pharmacophoric Fingerprint

The compound's combination of 2-(4-fluorophenyl), 7-methyl, and 5-(4-methylpiperazino) substituents creates a unique 3D pharmacophoric fingerprint (fsp³ = 0.33; logP = 3.446; 5 HBA; 0 HBD; 2 rotatable bonds) [5] that is distinct from all other compounds in the CAS 866050 cluster. Computational chemists performing virtual screening, pharmacophore modeling, or molecular dynamics simulations can use this compound as a representative of the 'N-methylpiperazine-directly-attached-to-imidazo[1,2-a]pyrimidine' chemotype, which is underrepresented in public bioactivity databases but structurally analogous to privileged kinase inhibitor fragments. The SEA predictions for CDC7 and PRKD1 provide a starting point for docking studies into these kinase structures (e.g., PDB entries for CDC7-DBF4 complexes).

Reliable Procurement for Reproducible Assay Development with Documented Purity

For laboratories requiring a reliable, quality-controlled supply of an imidazo[1,2-a]pyrimidine building block with the 4-methylpiperazino pharmacophore, this compound is the procurement-preferred option within the CAS 866050 series. It is actively stocked at ≥95% purity by AKSci (catalog 4707CF) with batch-specific SDS and CoA documentation available , whereas the closest analog (piperidino, CAS 866050-81-9) has been discontinued by the primary specialty vendor (CymitQuimica, marked 'Ausgelaufen') . The 95% minimum purity specification, combined with active commercial supply, reduces the risk of batch-to-batch variability in biological assays and ensures continuity for multi-year research programs—a practical procurement consideration that directly impacts experimental reproducibility.

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.